Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate
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Overview
Description
Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with trifluoromethylating agents under controlled conditions One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-trifluoromethylbenzoate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Methyl 4-aminobenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a trifluoromethyl group, leading to different reactivity patterns.
Uniqueness
Methyl 4-((methyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H12F3NO2 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl 4-[[methyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-15(11(12,13)14)7-8-3-5-9(6-4-8)10(16)17-2/h3-6H,7H2,1-2H3 |
InChI Key |
SPRNFSBIDPJZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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